NS-018 (chemical name: N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methyl-1H-pyrazol-4-yl)-N′-(pyrazin-2-yl)pyridine-2,6-diamine maleate) is a potent adenosine triphosphate (ATP)-competitive inhibitor targeting the kinase domain of Janus Kinase 2. Structural analyses reveal that NS-018 binds within the catalytic cleft of Janus Kinase 2, forming critical hydrogen bonds with the hinge region residue Leucine 932. Additionally, water-mediated hydrogen bonding and a unique carbon-hydrogen-oxygen (CH···O) interaction occur with Glycine 993, located immediately N-terminal to the Aspartate–Phenylalanine–Glycine motif. This interaction stabilizes the kinase-inhibitor complex and is enhanced in the constitutively active Janus Kinase 2 Valine 617 Phenylalanine mutant due to altered activation loop dynamics [1] [5].
The selectivity profile of NS-018 demonstrates a half-maximal inhibitory concentration of 0.72 nanomolar against Janus Kinase 2, with 30–50-fold selectivity over other Janus Kinase family members (Janus Kinase 1, Janus Kinase 3, Tyrosine Kinase 2). Notably, its inhibitory potency against the Janus Kinase 2 Valine 617 Phenylalanine mutant is 4.3-fold higher than against wild-type Janus Kinase 2, a selectivity margin exceeding that of first-generation inhibitors (1.0–2.9-fold) [1] [5]. This preferential inhibition is functionally significant, as evidenced by a 4.3-fold lower half-maximal inhibitory concentration for suppressing proliferation in Ba/F3 cells expressing Janus Kinase 2 Valine 617 Phenylalanine (half-maximal inhibitory concentration = 23 nanomolar) versus those expressing wild-type Janus Kinase 2 (half-maximal inhibitory concentration = 99 nanomolar) [5].
Table 1: Selectivity Profile of NS-018 in Enzymatic Assays
Kinase | Half-Maximal Inhibitory Concentration (nanomolar) | Selectivity Ratio vs. Janus Kinase 2 |
---|---|---|
Janus Kinase 2 | 0.72 | 1.0 |
Janus Kinase 2 Valine 617 Phenylalanine | 0.17 | 4.3 |
Janus Kinase 1 | 33 | 45.8 |
Janus Kinase 3 | 39 | 54.2 |
Tyrosine Kinase 2 | 22 | 30.6 |
Source: Adapted from Blood Cancer Journal (2011, 2014) [3] [5]
Beyond Janus Kinase 2, NS-018 exhibits significant inhibitory activity against Src-family kinases, particularly SRC (Proto-Oncogene Tyrosine-Protein Kinase Src) and FYN (Tyrosine-Protein Kinase Fyn), with half-maximal inhibitory concentration values of 2.7 nanomolar and 1.4 nanomolar, respectively [3]. This polypharmacology arises from structural similarities in the ATP-binding pockets of tyrosine kinases. Kinome-wide profiling across 53 kinases confirmed that NS-018 potently inhibits several Src-family members while showing minimal activity against unrelated kinases such as ABL (Tyrosine-Protein Kinase ABL1) and FMS-Like Tyrosine Kinase 3, with selectivity ratios of 45-fold and 90-fold over Janus Kinase 2, respectively [3].
The dual inhibition of Janus Kinase 2 and Src-family kinases contributes to NS-018's broader biological impact. Src-family kinases participate in cytokine receptor signaling, cell adhesion, and migration pathways often dysregulated in myeloproliferative neoplasms. Co-inhibition disrupts synergistic signaling crosstalk; for example, Src-family kinases phosphorylate Janus Kinase 2 activation loop residues, amplifying downstream signal transducer and activator of transcription signaling. Consequently, NS-018's efficacy in Janus Kinase 2 Valine 617 Phenylalanine-driven models may partly stem from this dual targeting [3] [9].
Table 2: Kinase Inhibition Profile of NS-018
Kinase Group | Representative Kinase | Half-Maximal Inhibitory Concentration (nanomolar) |
---|---|---|
Janus Kinases | Janus Kinase 2 | 0.72 |
Janus Kinase 1 | 33 | |
Src-Family Kinases | SRC | 2.7 |
FYN | 1.4 | |
LYN | 5.8 | |
Other Tyrosine Kinases | ABL | 32.4 |
FMS-Like Tyrosine Kinase 3 | 64.8 |
Source: Blood Cancer Journal (2011) [3]
NS-018 exerts profound suppression of dysregulated Janus Kinase–signal transducer and activator of transcription signaling in myeloproliferative neoplasms. In murine models of Janus Kinase 2 Valine 617 Phenylalanine-induced myelofibrosis, oral administration of NS-018 (50 milligrams per kilogram twice daily) significantly reduced splenomegaly (spleen weight decreased by 35–50%) and leukocyte counts, while ameliorating bone marrow fibrosis. Histopathological analyses demonstrated restoration of normal marrow architecture and reduced collagen deposition [1] [5]. Critically, these therapeutic effects occurred without reducing erythrocyte or platelet counts, contrasting with non-selective Janus Kinase inhibitors that cause anemia and thrombocytopenia due to wild-type Janus Kinase 2 inhibition [5].
The compound preferentially targets mutant clones in human disease contexts. In ex vivo studies using bone marrow mononuclear cells from high-risk myelodysplastic syndrome patients, NS-018 inhibited colony-forming unit granulocyte-macrophage formation at significantly lower half-maximal inhibitory concentration (113 nanomolar) compared to cells from healthy donors (>1000 nanomolar). This selective suppression of clonal hematopoiesis correlated with reduced phospho-signal transducer and activator of transcription 3 levels in myelodysplastic syndrome progenitors [8]. Similarly, NS-018 suppressed erythropoietin-independent erythroid colony formation from polycythemia vera patients (half-maximal inhibitory concentration = 32 nanomolar) more potently than from healthy controls (half-maximal inhibitory concentration = 120 nanomolar) [3].
NS-018 directly attenuates the phosphorylation of signal transducer and activator of transcription 5, a critical downstream effector of Janus Kinase 2 Valine 617 Phenylalanine signaling. In Ba/F3 cells expressing Janus Kinase 2 Valine 617 Phenylalanine, NS-018 treatment (100 nanomolar) reduced phospho-signal transducer and activator of transcription 5 levels by >80% within 2 hours, concomitant with decreased cell proliferation [3] [9]. This rapid suppression extends to primary cells; phospho-signal transducer and activator of transcription 5 was undetectable in splenocytes from Janus Kinase 2 Valine 617 Phenylalanine transgenic mice after 7 days of NS-018 treatment (50 milligrams per kilogram twice daily) [3].
The inhibition of phospho-signal transducer and activator of transcription 5 disrupts its nuclear translocation and DNA-binding capacity, thereby downregulating transcription of survival genes such as B-cell Lymphoma Extra Large and Myeloid Cell Leukemia Sequence 1. In bone marrow transplantation mouse models, this molecular effect correlated with prolonged survival and reduced extramedullary hematopoiesis [5] [9]. Cytokine profiling in myelofibrosis patients treated with NS-018 (Phase I trial) revealed decreased levels of inflammatory mediators like Interleukin 6 and Tumor Necrosis Factor α, consistent with attenuated Janus Kinase–signal transducer and activator of transcription signaling [6]. The sustained signal transducer and activator of transcription 5 inhibition contributes to NS-018's disease-modifying potential, as evidenced by improved bone marrow fibrosis grades in 37% of evaluable patients after three treatment cycles [6].
Figure: Mechanism of NS-018 Action in Janus Kinase 2 Valine 617 Phenylfemale-Driven Signaling
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: